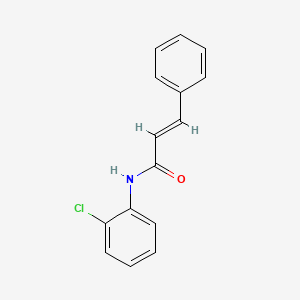

N-(2-Chlorophenyl)cinnamamide

Übersicht

Beschreibung

N-(2-Chlorophenyl)cinnamamide is a synthetic organic compound with the molecular formula C15H11ClNO. It appears as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-(2-Chlorphenyl)zimtsäureamid kann durch die Reaktion von Methylzimtsäureestern mit Phenylethylaminen synthetisiert werden, katalysiert durch Lipozyme® TL IM in kontinuierlichen Mikroreaktoren . Die optimalen Bedingungen für diese Reaktion umfassen ein Substrat-Molverhältnis von 1:2 (Methyl-4-chlorzimtsäureester: Phenylethylamin) bei 45°C für etwa 40 Minuten. Diese Methode bietet hohe Umsätze (bis zu 91,3%) und zeichnet sich durch kurze Verweilzeiten, milde Reaktionsbedingungen und einfache Steuerung des Reaktionsprozesses aus .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für N-(2-Chlorphenyl)zimtsäureamid nicht umfassend dokumentiert sind, bietet der oben erwähnte Ansatz mit kontinuierlichen Mikroreaktoren eine schnelle und wirtschaftliche Strategie für die großtechnische Synthese .

Analyse Chemischer Reaktionen

Chemical Reactions Involving N-(2-Chlorophenyl)cinnamamide

This compound can participate in various chemical reactions due to its functional groups:

-

Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield cinnamic acid and 2-chloroaniline.

-

Reduction : The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

-

Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at the ortho or para positions relative to the amide group.

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits notable biological activities, particularly in cancer therapy and antimicrobial applications.

-

Anticancer Activity : Studies have shown that compounds similar to this compound can activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation leads to upregulation of genes involved in detoxification and antioxidant response .

-

Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorophenyl)cinnamamide has potential applications in various scientific fields, including cancer research and as an antimicrobial agent. Research is ongoing to explore its effectiveness against different cancer cell lines.

Scientific Research Applications

- Antimicrobial Activity: N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been synthesized and studied for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans . These compounds were also evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains .

- Anticancer Activity: N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been studied for anticancer activity .

- Hepatocyte Protection: N-phenyl cinnamamide derivatives activate the Nrf2 pathway, leading to increased expression of target genes such as NQO1, HO-1, and GCLC . Compound 1g showed desirable luciferase activity in HepG2 cells without cell toxicity .

- Alzheimer's Disease: Cinnamic acid derivatives may be applicable as lead compounds for the development of novel MAO-B inhibitors and as candidate lead compounds for the prevention or treatment of Alzheimer’s disease .

Wirkmechanismus

The mechanism of action of N-(2-Chlorophenyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamides have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects . Additionally, cinnamamides can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

N-(2-Chlorphenyl)zimtsäureamid kann mit anderen Zimtsäureamid-Derivaten verglichen werden, wie z. B.:

- N-(4-Chlorphenyl)zimtsäureamid

- N-(3-Chlorphenyl)zimtsäureamid

- N-(2-Chlorphenyl)-3-phenylprop-2-enamid

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, können aber unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen. So hat sich beispielsweise gezeigt, dass N-(4-Chlorphenyl)zimtsäureamid im Vergleich zu N-(2-Chlorphenyl)zimtsäureamid eine höhere antifungale Aktivität gegen bestimmte Pilzstämme aufweist .

Biologische Aktivität

N-(2-Chlorophenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : The compound exhibits promising activity against both gram-positive bacteria and mycobacterial strains. Studies have shown that it is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis .

- Anticancer Activity : This compound has demonstrated antiproliferative effects on several cancer cell lines, including human breast cancer cells (MCF-7). It inhibits the epidermal growth factor receptor (EGFR) pathway, which is critical for cancer cell growth and proliferation .

- Antioxidant Activity : this compound activates the Nrf2/ARE signaling pathway, leading to increased expression of antioxidant genes, which enhances cellular glutathione levels and provides cytoprotection against oxidative stress .

Target Pathways

- Nrf2 Pathway Activation :

-

Inhibition of Cholinesterases :

- The compound has been shown to inhibit cholinesterase enzymes (AChE and BuChE), which are essential for regulating acetylcholine levels in the brain. This inhibition may have implications for neuroprotective strategies .

Cellular Effects

- Gene Expression Modulation : Treatment with this compound leads to increased expression of cytoprotective genes in a concentration-dependent manner. This includes enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC), crucial for glutathione synthesis .

- Antiproliferative Effects : The compound's ability to inhibit EGFR activity contributes to its anticancer properties, resulting in reduced cell proliferation in cancer models .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Tables

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound shows satisfactory absorption and distribution characteristics. Studies indicate that modifications on the phenyl ring can significantly influence its lipophilicity and biological activity, suggesting that structural optimization could enhance its therapeutic potential .

Eigenschaften

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.